(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one (3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
Brand Name: Vulcanchem
CAS No.: 148555-10-6
VCID: VC21302609
InChI: InChI=1S/C7H8O3/c8-6-4-2-1-3-5(4)10-7(6)9/h1,3-6,8H,2H2/t4-,5+,6-/m1/s1
SMILES: C1C=CC2C1C(C(=O)O2)O
Molecular Formula: C7H8O3
Molecular Weight: 140.14 g/mol

(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one

CAS No.: 148555-10-6

Cat. No.: VC21302609

Molecular Formula: C7H8O3

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one - 148555-10-6

Specification

CAS No. 148555-10-6
Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
IUPAC Name (3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one
Standard InChI InChI=1S/C7H8O3/c8-6-4-2-1-3-5(4)10-7(6)9/h1,3-6,8H,2H2/t4-,5+,6-/m1/s1
Standard InChI Key LOTRXPYWDQSASJ-NGJCXOISSA-N
Isomeric SMILES C1C=C[C@H]2[C@@H]1[C@H](C(=O)O2)O
SMILES C1C=CC2C1C(C(=O)O2)O
Canonical SMILES C1C=CC2C1C(C(=O)O2)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator